molecular formula C6H6O2 B8669429 Phenoxyalcohol CAS No. 36112-26-2

Phenoxyalcohol

Cat. No.: B8669429
CAS No.: 36112-26-2
M. Wt: 110.11 g/mol
InChI Key: JYINMLPNDRBKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenoxyalcohol (C6H6O2, also known as phenyl hydroperoxide), is an aromatic compound with the structural formula OOc1ccccc1 . This compound is supplied as a high-purity reagent strictly for research applications. In industrial chemistry research, this compound is utilized as a key reactant or intermediate. It is involved in the synthesis of specialized polymers, such as fluorene derivatives, which are valuable for producing materials like polycarbonates and epoxy resins with high heat resistance and transparency . Furthermore, studies on its thermodynamics, including enthalpy of solution and partitioning behavior in micellar systems with surfactants like sodium dodecylsulfate, provide insights into solute-solvent interactions and solubilization processes . Phenoxyalcohols are also investigated for their functional properties in material science, such as their role as biocidal actives in industrial preservatives for detergents and cleaners or as a component in the synthesis of polyol compositions for enhancing the flame retardancy of rigid polyurethane foams . This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, veterinary, cosmetic, or household use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36112-26-2

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

hydroperoxybenzene

InChI

InChI=1S/C6H6O2/c7-8-6-4-2-1-3-5-6/h1-5,7H

InChI Key

JYINMLPNDRBKKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OO

Origin of Product

United States

Synthetic Methodologies and Novel Synthesis Research

Fundamental Synthetic Pathways to Phenoxyalcohol

The Williamson Ether Synthesis offers a pathway to this compound through an SN2 reaction. This mechanism typically involves the reaction of a phenoxide ion, generated from phenol (B47542) in the presence of a strong base (e.g., sodium hydroxide), with a haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The phenoxide acts as a nucleophile, attacking the carbon atom bearing the halogen in the haloethanol, leading to the displacement of the halide and the formation of the ether linkage.

Methodological challenges in this synthesis include potential side reactions, such as the formation of diethylene glycol derivatives, which can reduce the desired product's yield. google.com While a process involving the reaction of 2-chloroethanol with phenol in a 30% sodium hydroxide (B78521) solution at temperatures between 100°C and 110°C has been reported to achieve a high yield of 98%, its widespread industrial application has not been extensively documented. google.com Another variant involves reacting sodium phenolate (B1203915) trihydrate with 2-fluoroethanol (B46154) at 70°C, followed by extraction, which has shown an 80% w/w yield of phenoxyethanol (B1677644). google.com

The direct hydroxyethylation of phenol with ethylene (B1197577) oxide is a conventional industrial method for producing this compound. rsc.orgrsc.org This reaction typically occurs in an alkaline environment. google.comgoogle.comnih.gov

Process Chemistry and Catalytic Considerations: The reaction necessitates the use of an autoclave due to the gaseous nature of ethylene oxide. google.com Alkaline catalysts are crucial for this process, including substances such as sodium hydroxide, ammonia, urea, amines, sodium phenates, lithium phenates, and alkaline resins. google.com Achieving high selectivity for the mono-derivative, this compound, while minimizing the formation of condensation by-products like 2-(2-phenoxyethoxy)ethanol, requires careful control over the addition of ethylene oxide. google.com High-purity phenoxyethanol can be obtained in this method without the addition of a solvent if the catalyst is partially neutralized. google.comgoogle.com Kinetic studies indicate that under certain reaction conditions, the reaction is zero-order with respect to both ethylene oxide and phenol, and its rate is proportional to the amount of catalyst. researchgate.net The activation energy for this reaction has been reported as 17.6 kcal/mole, suggesting a mechanism consistent with homogeneous basic nucleophilic catalysis. researchgate.net

Green Chemistry and Sustainable Synthesis of this compound

In the pursuit of more sustainable chemical processes, ethylene carbonate (EC) has emerged as a greener and more environmentally friendly alternative to traditional reagents like ethylene oxide, alkyl halides, and dialkyl sulfates for the synthesis of this compound. rsc.orgrsc.orgresearchgate.net The utilization of ethylene carbonate helps to avoid the use of toxic compounds and minimizes the generation of waste effluents, aligning with green chemistry principles. rsc.orgrsc.org Ethylene carbonate functions effectively as a hydroxyalkylating agent in this context. researchgate.net

Historically, homogeneous catalysts such as alkali carbonates, lithium hydride, tetraethylammonium (B1195904) iodide, and various alkali metal iodides and phosphates have been employed with ethylene carbonate. google.comgoogle.comgoogle.com However, these homogeneous systems often present challenges related to catalyst recovery, product purification, and in some cases, the formation of undesirable tar by-products. rsc.orgrsc.org Potassium iodide has been identified as an effective catalyst that can deliver high yields and good selectivity while reducing secondary reactions. google.com

To overcome the limitations associated with homogeneous catalysis, significant research has focused on the development of heterogeneous catalysts for the selective O-hydroxyethylation of phenol using ethylene carbonate. google.comgoogle.comrsc.orgrsc.orgresearchgate.netrsc.org Heterogeneous catalysts offer advantages in terms of easier separation from the reaction mixture and reusability.

Another promising heterogeneous catalyst is calcined hydrotalcite (CHT). Studies have shown that CHT (specifically a 3:1 ratio) exhibits very high activity for the hydroxyalkoxylation of phenol and ethylene glycol, achieving 96% conversion at 180°C in just 2 hours with a catalyst loading of 0.03 g cm⁻³. researchgate.net

Table 1: Performance of Heterogeneous Catalysts for this compound Synthesis from Phenol and Ethylene Carbonate

Catalyst TypeReaction ConditionsPhenol Conversion (%)Phenoxyethanol Selectivity (%)Reaction Time (hours)Overall Phenoxyethanol Yield (%)Reference
Na-MordeniteSolventless, moderate excess ECUp to 75%100%5-7- rsc.orgrsc.org
Na-MordeniteSolventless, moderate excess ECTotal82%5-797% (with by-product recycling) rsc.orgrsc.org
Calcined Hydrotalcite180°C, 0.03 g cm⁻³ catalyst loading, with ethylene glycol96%-2- researchgate.net

Investigations into the reaction kinetics of this compound synthesis, particularly when using ethylene carbonate, have revealed an autocatalytic phenomenon. This compound itself, being more basic than phenol, can act as an autocatalyst, accelerating the reaction rate. rsc.orgrsc.orgresearchgate.netunibo.it This intrinsic catalytic effect can augment or even overshadow the activity of added catalysts like Na-mordenite. rsc.orgrsc.org

Experimental observations indicate that the presence of this compound from the outset of the reaction significantly shortens the induction period, and with a sufficiently high initial concentration of this compound, the induction period can become negligible. rsc.orgunibo.it This suggests a positive feedback loop where the product facilitates its own formation.

Kinetic Parameters: The hydroxyalkoxylation of phenol by ethylene carbonate, particularly when catalyzed by calcined hydrotalcite, has been found to follow second-order kinetics and can be described by a power law model. researchgate.net The apparent activation energy for this specific reaction pathway using calcined hydrotalcite is reported to be 20.8 kcal/mol. researchgate.net For comparison, the O-methylation of vanillin (B372448), a related reaction involving ethylene carbonate, has an activation energy of 13.5 kcal/mol. researchgate.net

Table 2: Activation Energies for this compound Synthesis and Related Reactions

Reaction SystemActivation Energy (kcal/mol)Reference
Phenol + Ethylene Oxide (alkaline catalysis)17.6 researchgate.net
Phenol + Ethylene Carbonate (calcined hydrotalcite)20.8 (apparent) researchgate.net
O-methylation of vanillin (with ethylene carbonate)13.5 researchgate.net

Catalytic Strategies Utilizing Ethylene Carbonate as a Reagent

Influence of Catalyst Structure and Reaction Conditions on Yield and Selectivity

The synthesis of phenoxyethanol often involves the reaction of phenol with ethylene oxide in the presence of alkaline catalysts. Sodium hydroxide (NaOH) has been identified as a catalyst for this reaction. unibo.it Alternative approaches include the reaction of substituted or unsubstituted phenol with ethylene carbonate, also in the presence of alkaline catalysts such as alkaline carbonates, lithium hydride, tetraethylammonium iodide, and various iodides or phosphates of alkali metals. google.comunibo.it However, these methods can sometimes lead to the formation of undesirable condensation by-products and present challenges in catalyst recovery from the reaction mixture. google.comunibo.it

To address the issue of catalyst separation, the use of heterogeneous alkaline catalysts, such as Na-Mordenite, has been explored, as they can be readily separated from the reaction mixture. google.com Another synthetic route involves the reaction of phenolate with a monohalohydrin, such as 2-haloethanol, at a reaction temperature that does not exceed the boiling point of the mixture. google.com Alkali metal phenolate hydrates, for instance, sodium phenolate trihydrate, can serve as the phenolate source, and in some instances, the reaction can proceed without the explicit addition of a catalyst. google.com While a method involving the mixing of 2-chloroethanol and a 30% sodium hydroxide solution with phenol at 100-110 °C has been reported to achieve high yields of up to 98%, its industrial application has not been extensively described. google.com Conversely, the hydroxylation of phenol using monochlorohydrins like 2-chloroethanol with trimethylamine (B31210) as a homogeneous catalyst has been noted to result in relatively low yields, ranging from 12% to 30%. unibo.it

Bio-based Feedstocks and Renewable Resources in this compound Production

The chemical industry is increasingly focusing on the utilization of bio-based feedstocks and renewable resources to enhance sustainability and reduce carbon emissions in the production of fine chemicals, including phenoxyethanol. researchgate.net Polyol esters, which are abundant bio-based resources, are being explored for their integration into the phenoxyethanol production chain. researchgate.net

A notable advancement in this area is the development of an efficient synthetic route to phenoxyethanols through the catalytic hydroxyethylation of phenols using ethylene glycol diacetate as a reagent. researchgate.net This method presents a safer and more sustainable alternative to the traditional use of ethylene oxide, which is a useful but toxic reagent. researchgate.net Under simple catalytic conditions, this approach has successfully produced a variety of phenoxyethanol esters in high yields. researchgate.net Mechanistic studies have indicated that this reaction proceeds via a neighboring group participation process. researchgate.net Furthermore, research has shown that vanillin, a compound derived from biomass, can be reacted with chloroethanol under basic conditions to synthesize phenoxy alcohol. rowan.edu The trend towards decarbonizing phenoxyethanol synthesis also includes the use of renewable resources like sugarcane ethanol (B145695). incheechem.com

Waste Minimization and Process Stream Efficiency in Sustainable Synthesis

In the pursuit of sustainable synthesis of this compound, significant efforts are directed towards waste minimization and improving process stream efficiency. The adoption of heterogeneous catalysis plays a crucial role in achieving cleaner and more economical processes. unibo.it Heterogeneous catalysts offer several advantages, including their ease of separation from reaction mixtures, greater adaptability to continuous processes, and a reduction in the volume of liquid waste generated. unibo.it

Sustainable production processes for phenoxyethanol are designed to lessen environmental impact and increasingly incorporate renewable resources. atamanchemicals.com Adherence to green chemistry principles is paramount, which includes minimizing unnecessary derivatization steps (such as the use of blocking groups or temporary modifications) that can require additional reagents and generate waste. unibo.it The preference for catalytic reagents over stoichiometric ones is also a key principle, as catalysts are more selective and generate less waste. unibo.it An overarching goal in sustainable chemistry is the design of chemical products that, at the end of their functional life, degrade into innocuous substances, thereby preventing persistence in the environment. unibo.it In the context of biocatalytic phosphorylation of this compound, the method yields environmentally innocuous inorganic monophosphate and unreacted phosphate (B84403) donor as by-products, contributing to waste minimization. nih.gov

Advanced Functionalization and Derivatization of this compound

Enzymatic Biocatalysis for Targeted Functionalization

Enzymatic biocatalysis offers a highly selective and mild approach for the functionalization and derivatization of this compound.

The enzymatic phosphorylation of phenoxyethanol has been successfully achieved using acid phosphatases. researchgate.netnih.govresearchgate.net Specific acid phosphatases, such as PhoN-Sf and PiACP, have been demonstrated to catalyze this reaction. researchgate.netnih.govresearchgate.net These enzymes facilitate the transfer of a phosphate moiety from high-energy inorganic phosphate donors, including di-, tri-, hexameta-, or polyphosphate, onto the hydroxylated phenoxyethanol molecule. nih.govresearchgate.netnih.govresearchgate.net

Acid phosphatases like PhoN-Se from Salmonella typhimurium and PhoN-Sf from Shigella flexneri have been reported for their ability to convert various primary and secondary alcohols and sugars through phosphorylation. nih.gov PiACP from Prevotella intermedia has also been selected for its high sequence similarity to robust PhoC-Mm, an enzyme developed for nucleoside phosphorylation. nih.gov A significant advantage of these biocatalytic reactions is the mild reaction conditions employed, which prevent undesired polymerization and hydrolysis of other functional groups, such as acrylate (B77674) ester moieties, if present. nih.govresearchgate.net This process typically results in the formation of phosphate monoesters as the sole products. nih.gov

Optimization of biocatalytic phosphorylation reactions involving this compound is crucial for enhancing efficiency and yield. Key parameters for optimization include enzyme immobilization, substrate concentration, pH, and the selection of the phosphate donor. researchgate.netnih.govresearchgate.net

Enzyme Immobilization : Immobilization of enzymes is a vital strategy in biocatalysis as it significantly enhances enzyme stability, allows for their reuse, simplifies process control, facilitates product recovery, and ultimately improves both product yield and quality. mdpi.com This technique is particularly beneficial for enzymes that are expensive or those obtained in low fermentation yields with relatively low activity. mdpi.com When enzyme immobilization is coupled with a continuous flow system, it enables the physical separation of the phosphatase from the phosphorylated product, thereby preventing product hydrolysis and allowing for facile scale-up of the process. nih.govnih.govresearchgate.net

Substrate Concentration : Achieving high product levels in biocatalytic phosphorylation is often dependent on maintaining high substrate concentrations. researchgate.net Furthermore, the presence of residual substrate alcohol at a specific concentration has been found to be critical in suppressing the undesirable hydrolysis of the formed phosphate ester. researchgate.net

Phosphate Donor Selection : The choice of phosphate donor is another critical parameter. Inorganic di-, tri-, hexameta-, or polyphosphate compounds are commonly utilized as phosphate donors in these enzymatic reactions. nih.govresearchgate.netnih.govresearchgate.net For industrial-scale production of 5'-nucleotides, pyrophosphate has been successfully employed as a phosphoryl donor. researchgate.net

Mechanistic Studies of Phenoxyalcohol Reactivity and Transformation

Degradation Mechanisms of Phenoxyalcohol in Environmental and Biological Systems

Microbial Biodegradation Pathways

Metabolic Pathways in Specific Microorganisms (e.g., Acetobacterium strain LuPhet 1)

The anaerobic degradation of 2-phenoxyethanol (B1175444) has been extensively studied in strictly anaerobic, Gram-positive bacteria, particularly Acetobacterium strain LuPhet 1. This microorganism is capable of fermenting 2-phenoxyethanol stoichiometrically to phenol (B47542) and acetate (B1210297), utilizing it as a sole carbon and energy source. fishersci.canih.govacs.orgresearchgate.net

The degradation pathway involves the initial cleavage of the ether linkage, leading to the formation of acetaldehyde (B116499) as an early intermediate. fishersci.canih.govacs.orgresearchgate.net This process is proposed to occur via a mechanism analogous to a corrinoid-dependent diol dehydratase reaction. acs.orgresearchgate.net In this proposed mechanism, a hydroxyl group shifts to the subterminal carbon atom, forming an unstable hemiacetal which subsequently releases phenol and acetaldehyde. acs.orgresearchgate.net The acetaldehyde produced is then oxidized to acetate by an acetaldehyde:acceptor oxidoreductase, forming acetyl coenzyme A. fishersci.canih.gov The reducing equivalents generated are utilized to reduce carbon dioxide to acetate through the carbon monoxide dehydrogenase pathway. fishersci.canih.gov Feeding experiments with deuterated 2-phenoxyethanol confirmed that the molecular integrity of the glycolic unit is retained during biotransformation, with an intramolecular 1,2-deuterium shift observed from C-1 to C-2. nih.govresearchgate.net

Table 1: Key Metabolites in Anaerobic Degradation of 2-Phenoxyethanol by Acetobacterium strain LuPhet 1

Compound NameRole in Pathway
2-PhenoxyethanolSubstrate
PhenolProduct
AcetaldehydeIntermediate
AcetateProduct

Photochemical Transformation Pathways

Photochemical transformation pathways of 2-phenoxyethanol involve its degradation through direct photolysis and radical-mediated reactions, often enhanced by advanced oxidation processes.

Radicalary Mechanisms and Quantum Yields in Aqueous Environments

The chemical degradation of 2-phenoxyethanol in aqueous solutions can proceed through radicalary mechanisms, particularly involving hydroxyl radicals (•OH). Studies investigating its elimination via advanced oxidation processes (AOPs), including 254 nm UV radiation, have determined key kinetic parameters. cdnsciencepub.com The second-order rate constant for the oxidation of 2-phenoxyethanol by hydroxyl radicals has been quantified as (4.3 ± 0.1) × 10^9 M^–1·s^–1. cdnsciencepub.com

While specific quantum yields for 2-phenoxyethanol's direct photolysis are less commonly reported in general literature, related studies on lignin (B12514952) model compounds, such as 1-phenyl-2-phenoxyethanol, indicate that photochemical degradation can involve the formation of ketyl radicals and subsequent cleavage to phenoxyl radicals. capes.gov.bruc.ptmdpi.com These processes can lead to secondary photolysis products like acetophenone (B1666503) and phenol. capes.gov.bruc.ptmdpi.com The quantum yields of photodegradation for such compounds can vary depending on the solvent environment. capes.gov.br

Comparative Analysis of Photolysis and Photocatalysis in Phenoxyethanol (B1677644) Degradation

Photolysis, which involves the direct absorption of photons by a pollutant, and photocatalysis, typically involving a photocatalyst (e.g., TiO2) to generate reactive species under light, are both methods for the degradation of organic compounds in water. researchgate.netjst.go.jp For 2-phenoxyethanol, advanced oxidation processes (AOPs) that combine UV radiation with other oxidants have shown promising degradation efficiencies. escholarship.org For instance, the UV/Cl2 system has demonstrated higher elimination efficiencies for 2-phenoxyethanol compared to UV/H2O2 and UV/S2O8^2- AOPs. escholarship.org This suggests that while direct photolysis (UV alone) contributes to degradation, the presence of catalysts or additional oxidants in photocatalytic or AOP systems significantly enhances the transformation process by generating more potent reactive species.

Role of Advanced Oxidation Processes in Chemical Transformation

Advanced Oxidation Processes (AOPs) play a crucial role in the chemical transformation of 2-phenoxyethanol by generating highly reactive species, primarily hydroxyl radicals (•OH), which are potent oxidants. researchgate.netescholarship.org These processes can also produce other reactive oxygen species (ROS) and reactive chlorine species (RCS) depending on the specific AOP employed. researchgate.netescholarship.orgbasf.com

Thermal Decomposition Pathways and Products

The thermal decomposition of 2-phenoxyethanol has been studied under various conditions, revealing different degradation pathways and products. When 2-phenoxyethanol is heated on a Pt(111) surface under ultra-high vacuum conditions, the primary desorbing products are benzene (B151609), hydrogen, and carbon monoxide. atamanchemicals.com At higher initial coverages, small amounts of phenol can also be detected. atamanchemicals.com The proposed mechanism for this decomposition involves an initial O-H bond scission, forming a phenoxy (PhO) intermediate on the surface. atamanchemicals.com This phenoxy intermediate preferentially undergoes deoxygenation, leading to the formation of stable carbon monoxide. atamanchemicals.com

Under general thermal conditions, 2-phenoxyethanol is reported to decompose at temperatures above 350 °C. nih.gov While no hazardous decomposition products are expected if stored and handled correctly, exposure to air can lead to the formation of explosive peroxides. nih.gov In the event of fire, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

Intermolecular Interactions and Solution Behavior

2-Phenoxyethanol exhibits characteristic solution behavior influenced by its molecular structure, which includes both a phenyl group and a hydroxyl group. It is described as a colorless oily liquid with a faint rose-like odor. escholarship.org

Its solubility profile indicates miscibility with various common solvents, including water, ethanol (B145695), propanol, and propylene (B89431) glycol. This broad miscibility suggests the capacity for significant intermolecular interactions, such as hydrogen bonding with protic solvents like water and alcohols, as well as dipole-dipole interactions and van der Waals forces with a range of organic solvents. Despite its solubility in water, 2-phenoxyethanol is characterized as an extremely weak acid, essentially neutral, based on its pKa. escholarship.org Its density is approximately 1.102 g/cm^3. escholarship.org

Table 2: Physical and Solution Properties of 2-Phenoxyethanol

PropertyValueSource
AppearanceColorless oily liquid escholarship.org
OdorFaint rose-like escholarship.org
Density1.102 g/cm^3 escholarship.org
Solubility in waterSoluble escholarship.org
MiscibilityMiscible with ethanol, propanol, and propylene glycol
Acidity (pKa)Extremely weak acid (essentially neutral) escholarship.org

Spectroscopic and Volumetric Analysis of Phenoxyethanol Interactions in Aqueous Solutions

The study of chemical compounds in aqueous solutions is crucial for understanding their behavior in various applications, from pharmaceuticals to cosmetics. Phenoxyethanol (2-Phenoxyethanol), a glycol ether, exhibits a unique balance of hydrophilic and hydrophobic properties due to its combined ether, alcohol, and hydrocarbon chain structure, influencing its interactions with water atamankimya.com. Investigations into its reactivity and transformation in aqueous environments often employ spectroscopic and volumetric techniques to elucidate molecular interactions, hydrogen bonding, and solution thermodynamics.

Detailed Research Findings

Spectroscopic Analysis: Spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide insights into the vibrational modes of molecules, revealing details about intermolecular interactions like hydrogen bonding. Research has utilized these techniques to study the behavior of phenoxyethanol in aqueous solutions, often in the presence of other compounds to understand complex mixtures.

For instance, studies employing FTIR spectroscopy have shown significant shifts in transmittance peaks for phenoxyethanol in aqueous solutions, particularly when combined with other substances like Sodium L-Ascorbyl-2-Phosphate or Magnesium Ascorbate researchgate.netresearchgate.net. These shifts are indicative of enhanced hydrogen bonding and dynamic interactions within ternary combinations, especially at higher molalities researchgate.net. The broadening and decreased intensity of the O-H peak in experimental Raman spectra of phenoxyethanol solutions are attributed to the extensive network of hydrogen bonds formed in a real solution emerging-researchers.org. The characteristic benzene breathing mode, typically observed around 1000 cm⁻¹, is consistently present across all experimental spectra, confirming the structural integrity of the phenoxyethanol molecule in solution emerging-researchers.org.

Volumetric Analysis: Volumetric and acoustic studies are instrumental in characterizing the molecular interactions within liquid systems by measuring properties such as density and sound velocity. From these experimental data, various thermodynamic parameters can be derived, including apparent molar volume (), partial molar volume (), apparent molar isentropic compression (), and partial molar isentropic compression () researchgate.netresearcher.lifee3s-conferences.org. These parameters offer a quantitative understanding of solute-solvent and solute-solute interactions.

Research on phenoxyethanol in aqueous solutions, often involving additional components, has explored these volumetric properties across a range of temperatures and concentrations. For example, investigations into three-component mixtures containing 2-Phenoxyethanol, water, and either Sodium L-Ascorbyl-2-Phosphate or Magnesium Ascorbate have been systematically examined using densimeters researchgate.netresearchgate.net. These studies typically cover concentration ranges, such as 0.00, 0.01, 0.02, and 0.03 mol·kg⁻¹, and multiple temperatures (e.g., 288.15 K to 303.15 K) researchgate.nete3s-conferences.org.

The analysis of these volumetric parameters, along with transfer properties like and , allows for the determination of interaction coefficients (e.g., pair and triplet interaction coefficients) researchgate.net. The interpretation of these results often relies on theories such as the co-sphere overlap theory, which helps to explain the molecular interactions occurring within the liquid system researchgate.net. Generally, volumetric studies indicate that solute-solvent interactions are predominant and are influenced by both solute concentration and temperature researcher.life.

Data Tables

The following tables illustrate the types of data and derived parameters typically obtained from spectroscopic and volumetric studies of phenoxyethanol in aqueous solutions. While specific numerical values vary depending on the exact experimental conditions and additional components, these tables represent the fundamental measurements and calculated properties.

Table 1: Representative Spectroscopic Observations of Phenoxyethanol in Aqueous Solutions

Spectroscopic TechniqueKey ObservationInterpretation
FTIR SpectroscopyShifts in transmittance peaks researchgate.netresearchgate.netEnhanced hydrogen bonding and interaction dynamics researchgate.net
Raman SpectroscopyBroadening and decreased intensity of O-H peak emerging-researchers.orgExtensive hydrogen bonding network in solution emerging-researchers.org
Raman SpectroscopyConsistent benzene breathing mode (~1000 cm⁻¹) emerging-researchers.orgStructural integrity of the aromatic ring in solution emerging-researchers.org

Table 2: Representative Volumetric and Acoustic Parameters for Phenoxyethanol in Aqueous Solutions

ParameterMeasurement MethodSignificance
Density ()DensimeterFundamental property for deriving other volumetric parameters researchgate.nete3s-conferences.org
Speed of Sound ()Acoustic measurementUsed to calculate isentropic compression parameters researchgate.nete3s-conferences.org
Apparent Molar Volume ()Derived from densityIndicates solute-solvent interactions; influenced by concentration and temperature researchgate.netresearcher.life
Partial Molar Volume ()Derived from Reflects the intrinsic volume of the solute and its interaction with solvent at infinite dilution researchgate.netresearchgate.net
Apparent Molar Isentropic Compression ()Derived from density and speed of soundProvides insights into solute-solvent and solute-solute interactions regarding compressibility researchgate.net
Partial Molar Isentropic Compression ()Derived from Indicates the compressibility of the solute at infinite dilution researchgate.net
Interaction Coefficients (Pair, Triplet)Derived from transfer propertiesQuantify specific molecular interactions between components in multicomponent systems researchgate.net

Advanced Analytical Methodologies for Phenoxyalcohol Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography stands as a cornerstone for the separation, identification, and quantification of phenoxyalcohol in diverse and complex samples. The versatility of chromatographic methods allows researchers to tailor analytical approaches to the specific needs of their studies, whether for determining the concentration of the parent compound or for profiling its metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Phenoxyethanol (B1677644) Determination in Research Samples

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of phenoxyethanol in various research samples. istanbul.edu.trdergipark.org.trdcvmn.org The development and validation of HPLC methods are critical to ensure reliable and accurate quantification. These methods are typically developed and validated following guidelines from the International Conference on Harmonisation (ICH). dergipark.org.tr

A common approach involves using a C18 or C8 reversed-phase column with an isocratic mobile phase, often a mixture of acetonitrile (B52724) and water. istanbul.edu.trresearchgate.net Detection is frequently performed using a UV or diode-array detector (DAD) at a wavelength of around 270 nm. istanbul.edu.trdergipark.org.tr Method validation encompasses several key parameters, including linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantitation (LOQ). dergipark.org.trdcvmn.orgresearchgate.net

Research has demonstrated the successful application of validated HPLC methods for quantifying phenoxyethanol in various formulations, such as topical creams and gels. istanbul.edu.trdergipark.org.trresearchgate.net These methods are valued for being simple, rapid, and cost-effective, making them suitable for routine analysis. istanbul.edu.trdergipark.org.tr

Table 1: HPLC Method Parameters for Phenoxyethanol Analysis

Parameter Value Source
Column C18 (150 x 4.6 mm, 5 µm) istanbul.edu.trdergipark.org.tr
Mobile Phase Acetonitrile:Water (50:50, v/v) istanbul.edu.trdergipark.org.tr
Flow Rate 1.0 mL/min istanbul.edu.trdergipark.org.tr
Detection UV at 270 nm istanbul.edu.trdergipark.org.tr
Column Temperature 30.0°C istanbul.edu.trdergipark.org.tr
Linearity Range 0.125-0.375 mg/mL dergipark.org.tr
LOD 31.25 ng/mL dergipark.org.tr
LOQ 125.0 ng/mL dergipark.org.tr
Mean Recovery 99.99%-102.86% dergipark.org.tr

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Metabolite Profiling in Mechanistic Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for identifying and quantifying metabolites of phenoxyethanol in biological matrices, which is essential for mechanistic and toxicokinetic studies. nih.govrsc.orgnih.gov This methodology allows for the detailed investigation of how phenoxyethanol is processed in the body.

In human and animal studies, LC-MS/MS has been instrumental in identifying key metabolites such as phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA). nih.govrsc.org Research has shown that PhAA is a major metabolite of phenoxyethanol. nih.govdrugbank.com For instance, a study on human volunteers revealed that PhAA and 4-OH-PhAA were the primary metabolites detected in urine. nih.gov

Sample preparation for LC-MS/MS analysis can vary depending on the matrix. For urine samples, a simple "dilute-and-shoot" approach may be sufficient, while blood samples often require liquid-liquid extraction. nih.govrsc.org The high sensitivity of LC-MS/MS allows for the detection of metabolites at very low concentrations, with limits of quantification (LOQ) often in the µg/L range. nih.govrsc.org

Table 2: LC-MS/MS Parameters for Phenoxyethanol Metabolite Analysis in Human Samples

Parameter Urine Blood Source
Analyte Phenoxyacetic acid (PhAA) Phenoxyacetic acid (PhAA) nih.govrsc.org
LOQ for PhAA 10 µg/L 6 µg/L nih.govrsc.org
Analyte 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) nih.govrsc.org
LOQ for 4-OH-PhAA 20 µg/L 10 µg/L nih.govrsc.org
Sample Preparation Dilute-and-shoot Liquid-liquid extraction nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Phenoxyethanol as a Solvent in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique employed for the determination of phenoxyethanol, particularly when it is used as a solvent in various research matrices, such as in the analysis of ballpoint pen inks. heraldopenaccess.usheraldopenaccess.us This method is highly effective for separating and identifying volatile and semi-volatile compounds. ekb.eg

In forensic science, GC-MS is used to analyze the solvent composition of inks to determine the age of a document. heraldopenaccess.usekb.eg Phenoxyethanol is a common solvent in ballpoint pen inks, and its gradual evaporation over time can be monitored using GC-MS. heraldopenaccess.usekb.eg The analysis typically involves extracting the ink from the paper, followed by injection into the GC-MS system. mdpi.com

The development of GC-MS methods for phenoxyethanol analysis includes optimizing parameters such as the type of capillary column (e.g., HP-5MS), carrier gas flow rate, and temperature programming of the oven. ekb.egmdpi.com Validation of the method ensures its reliability for quantitative analysis, with the determination of limits of detection (LOD) and quantitation (LOQ). heraldopenaccess.us For instance, one study reported an LOD and LOQ of 0.025 mg/ml for phenoxyethanol in ink analysis. heraldopenaccess.us

Spectroscopic Characterization Techniques in Synthetic and Mechanistic Research

Spectroscopic techniques are indispensable tools in the synthetic and mechanistic research of this compound, providing detailed information about its molecular structure and functional groups. These methods are crucial for confirming the identity and purity of newly synthesized compounds and for elucidating reaction mechanisms.

Application of Infrared (IR) Spectroscopy for Functional Group Analysis in New Syntheses

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, making it highly valuable in the synthesis of phenoxyethanol and its derivatives. google.com The IR spectrum of phenoxyethanol displays characteristic absorption bands that confirm its structure.

Key characteristic peaks in the IR spectrum of phenoxyethanol include a broad band for the O-H stretch of the alcohol group, typically around 3340 cm⁻¹. google.com Aromatic C-H stretching vibrations are observed around 3062 cm⁻¹ and 3040 cm⁻¹. The spectrum also shows C-H stretching from the CH2 groups at approximately 2930 cm⁻¹ and 2873 cm⁻¹. Aromatic C=C stretching vibrations appear in the region of 1597 cm⁻¹, 1587 cm⁻¹, and 1495 cm⁻¹. The presence of the aryl-O-C ether linkage is confirmed by peaks around 1241 cm⁻¹ and 1040 cm⁻¹, while the CH2-OH group shows a peak at 1078 cm⁻¹. google.com The conformation of the spectrum serves as a quality control check for the synthesized compound. avantorsciences.comthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation and purity assessment of phenoxyethanol. rsc.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum of phenoxyethanol in CDCl₃, the aromatic protons appear as a multiplet in the range of δ 7.34-6.89 ppm. rsc.org The two methylene (B1212753) groups (CH₂) adjacent to the oxygen atoms give rise to multiplets at approximately δ 4.09 ppm and δ 3.96 ppm. rsc.org A broad singlet for the hydroxyl (OH) proton is typically observed around δ 2.04 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the aromatic ring show signals at δ 158.7 (C-O), 129.7, 121.3, and 114.7 ppm. rsc.org The two aliphatic carbons of the ethoxy group resonate at δ 69.2 and 61.7 ppm. rsc.org These distinct chemical shifts allow for the unambiguous assignment of each carbon atom in the phenoxyethanol structure, confirming its identity and assessing its purity. rsc.orgd-nb.info

Table 3: NMR Spectral Data for Phenoxyethanol in CDCl₃

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Source
¹H 7.34-6.89 m Aromatic H rsc.org
¹H 4.09 m -OCH₂- rsc.org
¹H 3.96 m -CH₂OH rsc.org
¹H 2.04 bs -OH rsc.org
¹³C 158.7 C-O (aromatic) rsc.org
¹³C 129.7 Aromatic CH rsc.org
¹³C 121.3 Aromatic CH rsc.org
¹³C 114.7 Aromatic CH rsc.org
¹³C 69.2 -OCH₂- rsc.org
¹³C 61.7 -CH₂OH rsc.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) stands as a powerful analytical tool for the structural elucidation and quantification of this compound. It provides fundamental information regarding the compound's molecular mass and offers insights into its chemical structure through the analysis of fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive and specific method for analyzing phenoxyethanol and its metabolites. researchgate.netmdpi.com

In mass spectrometry, phenoxyethanol is ionized, and the resulting charged molecules or molecular fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular mass of the compound. For phenoxyethanol (C8H10O2), the protonated molecular ion [M+H]⁺ is observed at an m/z of 139.0. researchgate.net

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides a veritable fingerprint of the molecule. lcms.cz During this process, a specific precursor ion (the molecular ion) is selected and subjected to collision-induced dissociation, breaking it into smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For protonated phenoxyethanol, a significant product ion is observed at m/z 77.0, which corresponds to the phenyl group, indicating the cleavage of the ether bond. researchgate.netresearchgate.net The fragmentation of phenols often involves the loss of carbon monoxide (CO) and a formyl radical (HCO·). libretexts.orgyoutube.com

Different ionization techniques and instrument setups can be optimized for phenoxyethanol analysis depending on the research objective. For instance, a GC-MS method might monitor specific ions like m/z 77, 94, and 138 for quantification. mdpi.com LC-MS/MS methods have been developed for the simultaneous determination of phenoxyethanol and its primary metabolite, phenoxyacetic acid (PAA), in various biological samples. researchgate.netnih.gov

Table 1: Mass Spectrometric Parameters for Phenoxyethanol (PE) Analysis

Parameter Value/Description Source
Technique LC-ESI-MS/MS researchgate.net
Precursor Ion (m/z) 139.0 [M+H]⁺ researchgate.net
Product Ion (m/z) 77.0 researchgate.net
Technique GC-MS mdpi.com
Monitored Ions (m/z) 77, 94, 138 mdpi.com

Microextraction and Spectrophotometric Detection for Impurity Analysis in Research Contexts

Ensuring the purity of phenoxyethanol is critical, especially in pharmaceutical and cosmetic applications where impurities can affect product safety and efficacy. bohrium.com One of the key process-related impurities in phenoxyethanol is phenol (B47542). Advanced and miniaturized sample preparation techniques, such as microextraction, are increasingly used due to their efficiency, reduced solvent consumption, and lower environmental impact. explorationpub.comexplorationpub.comfrontiersin.org

A notable method for the determination of phenol impurity in phenoxyethanol combines salting-out assisted liquid phase microextraction (SA-LPME) with spectrophotometry. bohrium.comnih.gov This approach is lauded for its simplicity, high enrichment factor, and sensitivity. bohrium.comresearchgate.net

The SA-LPME procedure involves dissolving the phenoxyethanol sample in a solution containing specific reagents, such as 4-aminoantipyrine (B1666024) (4-AAP) and an oxidizing agent like potassium hexacyanoferrate, in a buffered medium. bohrium.comnih.gov The addition of a salt, such as sodium chloride (NaCl), induces the formation of a two-phase system where fine droplets of phenoxyethanol act as the extractant phase. The phenol impurity reacts with 4-AAP in the presence of the oxidizing agent to form a red-colored derivative. This derivative is then extracted into the phenoxyethanol phase. bohrium.com After separation via centrifugation, the absorbance of the extracted derivative is measured using a spectrophotometer at a specific wavelength (e.g., 520 nm) to quantify the phenol concentration. nih.gov

Research has focused on optimizing the parameters of this method to achieve the best performance, including the pH of the buffer and the concentrations of the reagents. bohrium.comresearchgate.net

Table 2: Research Findings for Phenol Impurity Analysis in 2-Phenoxyethanol (B1175444) (PE) using SA-LPME and Spectrophotometry

Parameter Finding Source
Method Salting-out assisted liquid phase microextraction (SA-LPME) bohrium.comnih.gov
Analyte Phenol impurity bohrium.comnih.gov
Reagents 4-Aminoantipyrine (4-AAP), Potassium Hexacyanoferrate, NaCl bohrium.com
Detection Wavelength 520 nm nih.gov
Limit of Detection (in PE) 0.22 µg g⁻¹ bohrium.comnih.govresearchgate.net
Enrichment Factor 65 bohrium.comnih.gov
Relative Standard Deviation (RSD) 2.4 - 6.8% bohrium.comresearchgate.net
Phenol Concentration (Sample 1) 0.83 ± 0.05 µg g⁻¹ bohrium.comnih.gov
Phenol Concentration (Sample 2) 2.70 ± 0.14 µg g⁻¹ bohrium.comnih.gov

This combination of microextraction and spectrophotometry provides a robust and efficient method for quality control in research settings, allowing for the sensitive detection of critical impurities like phenol in phenoxyethanol. bohrium.com

Environmental Fate and Transformation of Phenoxyalcohol

Environmental Transformation Pathways (excluding human exposure and ecotoxicity mechanisms)

The degradation of 2-Phenoxyethanol (B1175444) in the environment occurs through both abiotic and biotic pathways, primarily in water bodies and through microbial activity in various compartments.

Microbial biodegradation is a significant pathway for the environmental transformation of 2-Phenoxyethanol. The substance is considered readily biodegradable. carlroth.comcarlroth.comcarlroth.comparchem.com

Wastewater Treatment: In wastewater treatment, 2-Phenoxyethanol is largely removed during biological treatment processes. Theoretical Biochemical Oxygen Demand (BOD) values indicate substantial degradation: 2% in 5 days, 71% in 10 days, and 80% in 20 days. nih.gov A 20-day theoretical BOD of 50% signifies that the compound will be extensively removed. nih.gov Furthermore, studies have demonstrated over 90% Dissolved Organic Carbon (DOC) removal within 15 days, 90% oxygen depletion in 28 days, and 75% carbon dioxide generation over a 28-day period, confirming its biodegradability. carlroth.comcarlroth.comcarlroth.com

Soil and Sediment: In soil, 2-Phenoxyethanol undergoes microbial degradation. For aerobic biodegradation in soil and sediment, half-lives are generally assumed to be two and nine times longer, respectively, than in water. umweltbundesamt.de Anaerobic degradation of 2-Phenoxyethanol has also been observed. A strictly anaerobic Gram-positive bacterium, Acetobacterium strain LuPhet1, is capable of converting 2-Phenoxyethanol into phenol (B47542) and acetate (B1210297). researchgate.net The proposed mechanism for this anaerobic cleavage involves a shift of a hydroxyl group to the subterminal carbon atom, leading to the formation of an unstable hemiacetal intermediate. researchgate.net

Table 1: Microbial Biodegradation Characteristics of 2-Phenoxyethanol

Process/CompartmentDegradation MetricValueTimeframeSource
Wastewater TreatmentTheoretical BOD (5-day)2%5 days nih.gov
Wastewater TreatmentTheoretical BOD (10-day)71%10 days nih.gov
Wastewater TreatmentTheoretical BOD (20-day)80%20 days nih.gov
Wastewater TreatmentDOC Removal>90%15 days carlroth.comcarlroth.comcarlroth.com
Wastewater TreatmentOxygen Depletion90%28 days carlroth.comcarlroth.comcarlroth.com
Wastewater TreatmentCarbon Dioxide Generation75%28 days carlroth.comcarlroth.comcarlroth.com
General BiodegradabilityReadily BiodegradableYesN/A carlroth.comcarlroth.comcarlroth.comparchem.com

Adsorption and Mobility Characteristics in Various Environmental Matrices

The mobility of 2-Phenoxyethanol in environmental matrices is influenced by its partitioning behavior between different phases.

Soil: 2-Phenoxyethanol exhibits very high mobility in soil. nih.govechemi.com This is supported by estimated organic carbon-water (B12546825) partition coefficient (Koc) values, including an estimated Koc of 15 nih.govechemi.com, a log Koc of 1.611 carlroth.comcarlroth.comcarlroth.com, and a range of 1.2-2 2017erp.com. Another reported log Koc value is 0.997004, also indicating high mobility potential. nopanordic.com

Water: In aquatic environments, 2-Phenoxyethanol is not expected to adsorb significantly to suspended solids and sediment, consistent with its estimated Koc values. nih.gov Volatilization from water surfaces is not considered an important fate process. nih.govechemi.com This is due to its low estimated Henry's Law constant, reported as 4.9 x 10-8 atm-cu m/mole nih.govechemi.com and 0.002 Pa m³/mol carlroth.comcarlroth.com.

Groundwater: As a low molecular weight phenol, 2-Phenoxyethanol is readily mobilized due to its high water solubility and low potential for accumulation, posing a potential hazard to groundwater. nih.gov Historical monitoring data from 1984 detected 2-Phenoxyethanol concentrations of less than 5 ppm in well waters located near industrial facilities in Spain. echemi.com

Table 2: Adsorption and Mobility Characteristics of 2-Phenoxyethanol

CharacteristicValue(s)Environmental MatrixSource
Koc (estimated)15Soil, Water nih.govechemi.com
Log Koc1.611Soil carlroth.comcarlroth.comcarlroth.com
Log Koc1.2 - 2Soil/Sediment 2017erp.com
Log Koc0.997004Soil nopanordic.com
Henry's Law Constant (estimated)4.9 x 10-8 atm-cu m/moleWater nih.govechemi.com
Henry's Law Constant0.002 Pa m³/molWater carlroth.comcarlroth.com
Adsorption to suspended solids/sedimentNot expectedWater nih.gov
VolatilizationNot expectedWater surfaces, moist soil surfaces nih.govechemi.com
MobilityVery highSoil nih.govechemi.com

Formation of By-products and Their Environmental Implications from Manufacturing Processes

The industrial manufacturing processes of 2-Phenoxyethanol can lead to the generation of various by-products and impurities, which carry environmental implications. The synthesis, particularly when involving ethylene (B1197577) oxide, can result in environmental concerns due to the inherent toxicity of some raw materials and the waste generated. bleulavande.com These issues encompass the toxicity of ethylene oxide itself, the need for proper management of chemical waste, high energy consumption during production, and potential impacts on water resources. bleulavande.com

A significant aspect of industrial production using ethylene oxide is the formation of polyethoxylated by-products, which can contain between 2 and 80 condensed ethylene oxide molecules. unibo.it Additionally, polymeric glycol ethers of phenols can form through multi-consecutive reactions of 2-Phenoxyethanol with ethylene oxide. unibo.it These unintended by-products can cause the final product to darken, necessitating further post-synthesis or in-situ treatments for purification. unibo.it

Phenoxyalcohol As a Research Probe and Model Compound

Utility as a Solvent in Diverse Chemical Reactions and Industrial Processes

2-Phenoxyethanol (B1175444) is widely employed as a solvent in various chemical reactions and industrial applications. It is particularly noted for its effectiveness in dissolving a range of substances, including cellulose (B213188) acetate (B1210297), dyes, inks, and resins. fishersci.caacs.orgnih.gov Its industrial applications extend to chemical manufacturing and consumer product formulation. acs.org The compound exhibits miscibility with common solvents such as water, ethanol (B145695), propanol, and propylene (B89431) glycol, enhancing its utility in diverse solvent systems. fishersci.ca Furthermore, it functions as a lubricant preservative, contributing to the stability and longevity of various formulations. acs.orgnih.gov

Application as a Reagent in Complex Organic Synthesis

Beyond its role as a solvent, 2-phenoxyethanol is a valuable reagent in complex organic synthesis. It is utilized as a starting material for the synthesis of diorganodiselenides derivatives. sigmaaldrich.com Its chemical structure allows for aromatic alkylation reactions, as demonstrated by its use in forming 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) through reaction with fluoren-9-one, catalyzed by titanium cation-exchanged montmorillonite. sigmaaldrich.com The compound's reactivity is characteristic of an alcohol, enabling it to undergo oxidation to yield aldehydes and carboxylic acids, and condensation reactions to form esters or ethers. cir-safety.org The ether bond can be hydrolyzed in the presence of strong acids, and its aromatic ring is susceptible to substitution reactions, further highlighting its versatility in synthetic pathways. cir-safety.org Historically, 2-phenoxyethanol has been instrumental in the synthesis of chromanes (dihydrobenzopyrans) and coumaranes (dihydrobenzofurans). acs.org

Employment in Lignin (B12514952) Model Compound Studies for Depolymerization Research

2-Phenoxyethanol is a crucial model compound for studying the β-O-4 linkage, which represents a dominant structural motif in lignin, the second most abundant polymer in wood. researchgate.netcolumbia.eduescholarship.org Research utilizing 2-phenoxyethanol as a lignin model has provided significant insights into depolymerization processes. For instance, studies on the aerobic oxidation of lignin models have investigated the efficacy of vanadium and copper catalysts. researchgate.net Vanadium catalysts have been shown to facilitate C-C and C-O bond cleavage in 2-phenoxyethanol, leading to the formation of phenol (B47542), formic acid, and carbon dioxide. researchgate.net In contrast, copper-catalyzed reactions can result in extensive formylation of the substrate and radical coupling. researchgate.net

Thermochemical depolymerization studies have also employed 2-phenoxyethanol, often in the presence of ionic liquids and proton sources like ethanol or tert-butyl alcohol, to understand the breakdown of lignin structures. columbia.edu Investigations on a Pt(111) surface have shown that the decomposition of 2-phenoxyethanol yields benzene (B151609), hydrogen, and carbon monoxide as primary desorbing products, with minor amounts of phenol detected at higher initial coverages. escholarship.org A proposed reaction mechanism suggests that the process begins with OH bond scission, forming a phenoxy (PhO) intermediate, which preferentially deoxygenates rather than desorbing as phenol. escholarship.org

Catalyst TypeObserved Reaction Pathways with 2-PhenoxyethanolPrimary Products
Vanadium CatalystC-C and C-O bond cleavagePhenol, Formic Acid, CO2
Copper CatalystFormylation, Radical CouplingTEMPO-functionalized products
Pt(111) Surface (Thermochemical)OH bond scission, Deoxygenation of Phenoxy intermediateBenzene, Hydrogen, Carbon Monoxide, (minor Phenol)

Investigations in Non-Mammalian Biological Systems for Mechanistic Understanding

2-Phenoxyethanol has been a subject of research in non-mammalian biological systems to elucidate its mechanistic influence on cellular processes.

2-Phenoxyethanol has been identified as a compound capable of stimulating glycogen (B147801) accumulation in cyanobacteria, particularly in Synechocystis sp. PCC 6803. nih.govdntb.gov.uadntb.gov.uaresearchgate.net This effect is part of a broader observation where certain chemical triggers can enhance glycogen storage in these photosynthetic microorganisms, offering a potential advantage for one-stage cultivation methods over traditional time-consuming two-stage approaches that involve nitrogen deprivation. nih.govdntb.gov.uadntb.gov.uaresearchgate.net Other compounds, such as 2-phenylethanol, 3-(3,4-dichlorophenyl)-1,1-dimethylurea, and methyl viologen, have also been shown to stimulate glycogen accumulation in Synechocystis sp. PCC 6803. nih.govdntb.gov.uadntb.gov.uaresearchgate.net

CompoundEffect on Cyanobacterial Glycogen Accumulation
2-PhenoxyethanolStimulates glycogen accumulation
2-PhenylethanolStimulates glycogen accumulation
3-(3,4-dichlorophenyl)-1,1-dimethylureaStimulates glycogen accumulation
Methyl ViologenSignificantly increases glycogen levels (e.g., up to 57-69% w/w dry weight under specific conditions)

2-Phenoxyethanol exhibits germicidal and germistatic properties, with its inhibitory effects on microbial cells, such as Escherichia coli (E. coli), being extensively studied. researchgate.netwikipedia.org The primary mechanism of its lethal action against E. coli is associated with significant damage to the cell membrane, leading to the leakage of cytoplasmic constituents. researchgate.netnih.gov However, membrane leakage alone is not considered to fully account for its bactericidal activity. researchgate.netnih.gov

Further research indicates that at sub-lethal concentrations, 2-phenoxyethanol impedes cell growth by inhibiting the biosynthesis of DNA and RNA. researchgate.netnih.gov It also disrupts cellular energy metabolism through the inhibition of malate (B86768) dehydrogenase and the destabilization of the proton gradient across the cell membrane. researchgate.netnih.govnih.gov Specifically, it has been reported to uncouple oxidative phosphorylation from the respiratory chain by facilitating proton translocation across the membrane. nih.gov Comparative studies have shown that 2-phenoxyethanol is more effective against E. coli than against Pseudomonas aeruginosa, suggesting variations in its mode of action across different bacterial species. nih.gov The permeability of the cytoplasmic membrane in E. coli is notably increased by the presence of 2-phenoxyethanol. frontiersin.org The antimicrobial efficacy of 2-phenoxyethanol can be enhanced synergistically when combined with potentiating agents like ethylhexylglycerin, which further compromises cell membrane integrity. researchgate.netnih.gov

Mechanism of Action in Microbial Cells (e.g., E. coli)Observed Effect
Membrane DamageGross membrane damage, leakage of cytoplasmic constituents researchgate.netnih.gov
Inhibition of BiosynthesisInhibition of DNA and RNA biosynthesis at sub-lethal concentrations researchgate.netnih.gov
Energy Metabolism DisruptionInhibition of malate dehydrogenase, disruption of proton gradient, uncoupling of oxidative phosphorylation researchgate.netnih.govnih.gov
Membrane PermeabilityIncreased cytoplasmic membrane permeability frontiersin.org
Synergistic EffectsPotentiated by agents like ethylhexylglycerin, leading to enhanced killing researchgate.netnih.gov

Future Research Directions and Emerging Frontiers

Exploration of Novel Catalytic Systems for Enhanced Sustainable Synthesis of Phenoxyalcohol

The conventional synthesis of 2-phenoxyethanol (B1175444) often involves processes that are energy-intensive or utilize hazardous reagents. incheechem.comunibo.it A significant future direction is the development of novel catalytic systems that promote a more sustainable and efficient synthesis.

One promising "green chemistry" approach involves reacting phenol (B47542) with ethylene (B1197577) carbonate using alkaline catalysts. google.comgoogle.com However, challenges such as the formation of by-products and the difficulty of catalyst recovery from the reaction mixture persist. google.com Research is now steering towards heterogeneous catalysts, such as Na-Mordenite, which can be more easily separated from the reaction mixture, although this process may require high temperatures. google.com

Recent innovations are exploring novel heterogeneous acid catalysts, like zeolite-supported sulfonic acid, which can facilitate the reaction of ethylene oxide with phenol under milder conditions, thereby reducing energy consumption. incheechem.com Another avenue of research is the development of catalyst-free synthesis methods, which could further simplify the production process and enhance the purity of the final product. google.com Future work will likely focus on designing catalysts that are not only highly efficient and selective but also derived from earth-abundant, non-toxic materials, contributing to a reduced environmental footprint for 2-phenoxyethanol production. nano-ntp.comresearchgate.net

The table below summarizes various catalytic strategies being explored for 2-phenoxyethanol synthesis.

Catalytic SystemReactantsKey AdvantagesResearch Challenges
Homogeneous Alkaline Catalysts Phenol + Ethylene Carbonate/Ethylene OxideHigh reaction yieldsBy-product formation, catalyst recovery
Heterogeneous Alkaline Catalysts (e.g., Na-Mordenite) Phenol + Ethylene CarbonateEasy separation from reaction mixtureRequires high reaction temperatures (210°C - 250°C)
Heterogeneous Acid Catalysts (e.g., Zeolite-supported) Phenol + Ethylene OxideMilder reaction conditions, reduced energy useCatalyst lifetime and deactivation
Catalyst-Free Systems Phenolate (B1203915) + 2-haloethanolSimplified process, potentially higher purityReaction kinetics and yield optimization

Development of Advanced Computational Models for Predicting Reaction Outcomes and Optimizing Synthetic Routes

To accelerate the development of sustainable synthesis methods, advanced computational modeling is emerging as a critical tool. Computational Fluid Dynamics (CFD) and kinetic modeling can provide deep insights into reaction mechanisms, allowing for the simulation and optimization of manufacturing processes. tudelft.nlicancee.orgresearchgate.nettuwien.at

By creating detailed models of the reaction environment, researchers can predict how different parameters—such as temperature, pressure, reactant concentrations, and catalyst type—will affect the yield and purity of 2-phenoxyethanol. nih.gov These simulations can significantly reduce the need for extensive and costly laboratory experimentation. tuwien.at

Future research in this area will focus on developing multi-scale models that can capture everything from molecular-level interactions at the catalyst surface to the macroscopic fluid dynamics within an industrial-scale reactor. tudelft.nl Integrating these models with artificial intelligence and machine learning algorithms could enable the rapid discovery of optimal synthetic routes and reaction conditions, paving the way for highly efficient and economically viable green production processes for 2-phenoxyethanol. incheechem.com

Comprehensive Elucidation of Complex Biodegradation Pathways in Underexplored Environmental Niches

While 2-phenoxyethanol is known to be biodegradable, a comprehensive understanding of its degradation pathways in various environmental settings is still developing. wikipedia.org Future research is needed to fully map out how this compound is broken down by microbial communities in diverse and underexplored niches, such as soil and aquatic sediments.

Studies have identified specific anaerobic degradation pathways. For instance, the bacterium Acetobacterium sp. strain LuPhet1 has been shown to convert 2-phenoxyethanol into phenol and acetaldehyde (B116499) through the cleavage of the ether bond. researchgate.netd-nb.info The acetaldehyde is then oxidized to acetate (B1210297). researchgate.net In humans, the primary metabolite is phenoxyacetic acid, which is excreted in the urine. nih.govdrugbank.com Recent studies have also identified other potential human metabolites, including 4-hydroxy-phenoxyethanol and 4-hydroxy-phenoxyacetic acid, indicating more complex biotransformation pathways than previously understood. nih.gov

A key research frontier is the identification and characterization of the specific enzymes and genes responsible for these degradation steps. nih.gov This knowledge is crucial for assessing the environmental persistence of 2-phenoxyethanol and for developing potential bioremediation strategies to treat contaminated sites. Understanding these pathways will help ensure that the environmental fate of 2-phenoxyethanol is well-understood and managed. bleulavande.com

Organism/SystemEnvironmentDegradation PathwayKey Metabolites
Acetobacterium sp. LuPhet1 AnaerobicEther bond cleavage followed by oxidationPhenol, Acetaldehyde, Acetate
Humans In vivoOxidationPhenoxyacetic acid, 4-hydroxy-phenoxyethanol, 4-hydroxy-phenoxyacetic acid
Various Microorganisms Aerobic/AnaerobicSide-chain removal, hydroxylation, ring cleavage2,4-dichlorophenol, dichlorocatechol (by analogy with similar compounds)

Strategic Integration of Biocatalysis within Circular Economy Frameworks for this compound Production and Degradation Technologies

Aligning the lifecycle of 2-phenoxyethanol with the principles of a circular economy represents a major long-term research goal. hbm4eu.eustrategicallies.co.uk This involves developing processes where waste is minimized, and materials are reused and recycled. noviams.com Biocatalysis, the use of enzymes to perform chemical reactions, is a key enabling technology in this transition. researchgate.net

In the context of production, research can explore the use of engineered enzymes to synthesize 2-phenoxyethanol from renewable feedstocks, moving away from traditional petrochemical sources. researchgate.netmdpi.com This approach could lead to a bio-based production route with a significantly lower carbon footprint.

For degradation, biocatalytic systems can be designed for the efficient breakdown of 2-phenoxyethanol in waste streams. mdpi.com Enzymes with high specificity could be used to target and degrade the compound, potentially allowing for the recovery of valuable chemical precursors like phenol, which could then be reused in the synthesis process, thereby closing the loop. bath.ac.uk The strategic integration of biocatalytic production and degradation technologies will be essential for establishing a truly circular and sustainable economy for 2-phenoxyethanol. nih.govnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.